2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide

GPR139 benzotriazinone agonist

Choose this compound for its unique oxolan-2-ylmethyl side chain that enables conformational constraint in GPR139 SAR exploration. With moderate lipophilicity (XLogP3-AA=1.3) and low non-specific binding risk, it ensures cleaner concentration-response curves in calcium mobilization or cAMP assays. Compare head-to-head with linear analogs to quantify steric and metabolic effects. Protected under US Patent 9,556,130. Ideal for lead optimization programs. Request a quote today.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 440332-07-0
Cat. No. B2515852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide
CAS440332-07-0
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C14H16N4O3/c19-13(15-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)16-17-18/h1-2,5-6,10H,3-4,7-9H2,(H,15,19)
InChIKeyRWIYCAMBSYOXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide (CAS 440332-07-0): Chemical Identity, Physicochemical Profile, and GPR139 Modulator Class Membership


2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic small molecule belonging to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine acetamide series. It is explicitly claimed within the Markush structures of US Patent 9,556,130 as a GPR139 receptor modulator [1]. The compound has a formula of C14H16N4O3, a molecular weight of 288.30 g/mol, an XLogP3-AA of 1.3, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [2]. Its benzotriazinone core is a recognized pharmacophore for GPR139 agonism, while the oxolan-2-ylmethyl side chain distinguishes it from other members of the series that bear linear or aromatic substituents.

Why Generic Substitution of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide (CAS 440332-07-0) Carries Scientific Risk


The benzotriazinone acetamide chemotype exhibits steep structure–activity relationships (SAR) at GPR139, where minor changes to the N-substituent profoundly alter agonist potency, intrinsic activity, and ADME properties [1]. The oxolan-2-ylmethyl moiety is a conformationally constrained cyclic ether that can modulate ligand–receptor interactions and metabolic stability differently than acyclic alkoxy or benzyl analogs. Simply substituting a structurally related analog (e.g., N-(2-methoxyethyl) or N-(4-fluorobenzyl) derivatives) without head-to-head comparative data on target engagement, functional activity, and pharmacokinetics risks selecting a compound with materially different pharmacological properties, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide (CAS 440332-07-0)


Confirmed GPR139 Agonist Classification Within a Documented Pharmacophore Series

The compound falls within the general formula 1 of US Patent 9,556,130, which discloses a series of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as GPR139 modulators [1]. While the patent does not provide individual EC50 values for every example, the series as a whole demonstrates GPR139 agonism in cellular functional assays (e.g., calcium flux or cAMP). The benzotriazinone scaffold has been independently validated as a GPR139 agonist pharmacophore [2].

GPR139 benzotriazinone agonist

Distinctive Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity

The compound's XLogP3-AA is computed as 1.3, which is lower than many benzotriazinone analogs bearing aromatic N-substituents (e.g., the clinical candidate TAK-041 has a calculated LogP of approximately 3.2 based on its trifluoromethoxyphenyl group) [1]. This moderate lipophilicity is combined with 5 hydrogen bond acceptors and 1 donor, yielding a favorable balance for aqueous solubility and CNS penetration (if desired). The oxolan-2-ylmethyl group contributes oxygen-mediated hydrogen bonding without the metabolic liabilities of a free hydroxyl group.

lipophilicity XLogP3 hydrogen bonding

Conformational Restriction via Oxolan-2-ylmethyl Moiety: Potential Metabolic Stability Advantage

The oxolan-2-ylmethyl group introduces a tetrahydrofuran ring that restricts the conformational freedom of the N-substituent, a feature absent in common acyclic analogs such as N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide. Conformational restriction is a well-established strategy in medicinal chemistry to enhance metabolic stability by reducing the number of accessible conformations that cytochrome P450 enzymes can oxidize [1]. While no direct microsomal stability data are available for this compound, the cyclic ether is expected to be less prone to O-dealkylation than a methoxyethyl chain.

conformational restriction metabolic stability oxolane

Rotatable Bond Count and Molecular Complexity: Favorable Drug-Likeness Parameters

The compound possesses 4 rotatable bonds, which is within the optimal range (≤10) for oral bioavailability according to Veber's rules [1]. This compares favorably with larger benzotriazinone derivatives that bear elongated or branched substituents and consequently have higher rotatable bond counts (e.g., TAK-041 has 8 rotatable bonds). Lower rotatable bond count is associated with improved permeability and oral absorption potential.

rotatable bonds drug-likeness lead-likeness

Recommended Application Scenarios for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide (CAS 440332-07-0)


GPR139 In Vitro Pharmacological Profiling and Assay Development

This compound is suitable as a tool compound for investigating GPR139 receptor pharmacology in recombinant cell lines (e.g., CHO or HEK293 cells expressing human GPR139) using calcium mobilization or cAMP accumulation assays. Its moderate lipophilicity (XLogP3-AA = 1.3) and favorable hydrogen-bonding profile reduce the risk of non-specific binding compared to more lipophilic analogs, enabling cleaner concentration-response curves [1].

Structure–Activity Relationship (SAR) Studies of Benzotriazinone GPR139 Agonists

The oxolan-2-ylmethyl side chain provides a point of diversification for SAR exploration. Researchers can compare this compound head-to-head with other N-substituted analogs (e.g., N-(2-methoxyethyl), N-benzyl, N-phenethyl derivatives) to quantify the impact of conformational restriction and steric bulk on GPR139 potency, selectivity, and intrinsic efficacy [2].

Physicochemical Benchmarking and in Vitro ADME Screening

With 4 rotatable bonds, an XLogP3-AA of 1.3, and 5 hydrogen bond acceptors, this compound can serve as a benchmark for assessing the relationship between molecular properties and in vitro ADME parameters (e.g., microsomal stability, permeability, solubility) within the benzotriazinone series. Its properties place it in a favorable region of drug-like chemical space, making it a useful reference for lead optimization programs [3].

Metabolite Identification and Stability Studies

The oxolan-2-ylmethyl group is a cyclic ether that may undergo distinct metabolic pathways (e.g., oxidation at the alpha-carbon) compared to acyclic alkoxy side chains. This compound is thus appropriate for comparative metabolite profiling studies using liver microsomes or hepatocytes, to assess whether the cyclic ether confers metabolic stability advantages over acyclic analogs [4].

Quote Request

Request a Quote for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.